N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules, and a trifluoroacetimidoyl chloride group, which imparts distinct chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the following steps:
Formation of Benzo[d][1,3]dioxole: This can be achieved by cyclizing catechol with dichloromethane under basic conditions.
Introduction of Trifluoroacetimidoyl Chloride Group: The benzo[d][1,3]dioxole derivative is then reacted with trifluoroacetimidoyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be readily displaced by nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The benzo[d][1,3]dioxole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted derivative, while oxidation could lead to the formation of quinones or other oxidized species .
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride exerts its effects involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds such as 1-benzo[1,3]dioxol-5-yl-indoles and 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Trifluoroacetimidoyl Chloride Derivatives: Other compounds containing the trifluoroacetimidoyl chloride group, which share similar reactivity patterns.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the combination of the benzo[d][1,3]dioxole and trifluoroacetimidoyl chloride moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C9H5ClF3NO2 |
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Molecular Weight |
251.59 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5ClF3NO2/c10-8(9(11,12)13)14-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2 |
InChI Key |
IBYRNCGUXKHZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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